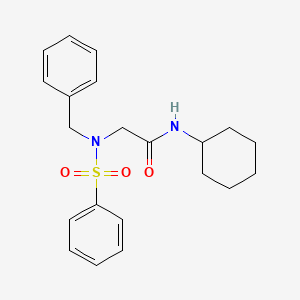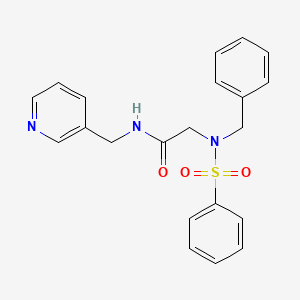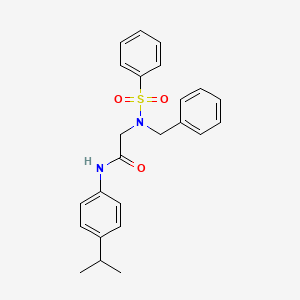![molecular formula C15H14F3NO4S B3466102 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3466102.png)
3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TCB-2, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other compounds such as LSD and mescaline. TCB-2 has been found to have a unique mechanism of action, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its binding to the serotonin 2A receptor, which leads to the activation of downstream signaling pathways. This activation results in changes in neurotransmitter release and neuronal activity, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter perception and cognition, leading to changes in mood and behavior. These effects are thought to be related to the compound's binding to the serotonin 2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments include its unique mechanism of action and its potential use in treating various conditions. However, there are also limitations to its use, including the complexity of its synthesis and the potential for adverse effects on the central nervous system.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, including further studies on its mechanism of action and its potential use in treating various conditions. Other areas of research could include the development of new synthetic methods for this compound and the identification of other compounds with similar structures and mechanisms of action. Additionally, the potential for this compound to be used in combination with other compounds for therapeutic purposes could be explored.
Applications De Recherche Scientifique
3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been studied for its potential use in treating conditions such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-13-7-6-12(9-14(13)23-2)24(20,21)19-11-5-3-4-10(8-11)15(16,17)18/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSYKLQTTXWZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466021.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466030.png)
![N-(2-furylmethyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466033.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3466037.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3466048.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3466053.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,4-dimethoxybenzamide](/img/structure/B3466055.png)
![N-(2-hydroxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3466061.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B3466064.png)
![N-(3-chlorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466084.png)
![N~2~-benzyl-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3466091.png)


